3-(2-(Diethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone
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Overview
Description
Preparation Methods
The synthesis of 3-[2-(diethylamino)ethyl]-1-[methyl(2-phenylethyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of indole derivatives with diethylaminoethyl and methyl(2-phenylethyl)amine under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3-[2-(diethylamino)ethyl]-1-[methyl(2-phenylethyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles.
Compared to these compounds, 3-[2-(diethylamino)ethyl]-1-[methyl(2-phenylethyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
33456-23-4 |
---|---|
Molecular Formula |
C29H35N3O |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-1-[methyl(2-phenylethyl)amino]-3-phenylindol-2-one |
InChI |
InChI=1S/C29H35N3O/c1-4-31(5-2)23-21-29(25-16-10-7-11-17-25)26-18-12-13-19-27(26)32(28(29)33)30(3)22-20-24-14-8-6-9-15-24/h6-19H,4-5,20-23H2,1-3H3 |
InChI Key |
TUAQCGMVPNNPGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1(C2=CC=CC=C2N(C1=O)N(C)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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